12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring and the phenanthroline structure in separate steps, followed by their coupling. Fluorination of the phenyl ring could be achieved using various methods, such as electrophilic fluorination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (indicating potential stability and planarity) and a fluorine atom (which could introduce interesting electronic properties). The exact three-dimensional structure would need to be determined experimentally, for example by X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and substitution pattern. The pyrazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, melting point, and others would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
12-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c26-15-5-1-4-14(12-15)25-17(13-28-30-25)23-22-16-6-3-11-27-18(16)9-10-20(22)29-19-7-2-8-21(31)24(19)23/h1,3-6,9-13,23,29H,2,7-8H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMMZOJATWPTCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=C(NN=C5)C6=CC(=CC=C6)F)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115604 | |
Record name | 12-[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-21-5 | |
Record name | 12-[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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